REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]([C:22]2[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1.O.[OH:31][C:32]1[CH:46]=[CH:45][CH:44]=[CH:43][C:33]=1[CH2:34]P(=O)(OCC)OCC>O1CCCC1>[OH:31][C:32]1[CH:46]=[CH:45][CH:44]=[CH:43][C:33]=1[CH:34]=[CH:26][C:25]1[CH:24]=[CH:23][C:22]([N:14]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[C:11]2[CH:12]=[CH:13][C:8]([CH3:7])=[CH:9][CH:10]=2)=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(CP(OCC)(OCC)=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly dropped
|
Type
|
CONCENTRATION
|
Details
|
a hydrochloric acid solution with a normal concentration of 2 (i.e., 2N)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
tetrahydrofuran was removed by an evaporator
|
Type
|
ADDITION
|
Details
|
Further, toluene was added
|
Type
|
EXTRACTION
|
Details
|
to extract a crude product with toluene
|
Type
|
WASH
|
Details
|
The toluene phase was washed with water
|
Type
|
ADDITION
|
Details
|
a sodium hydrogen carbonate solution and a saturated saline in this order, and magnesium sulfate was then added
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |